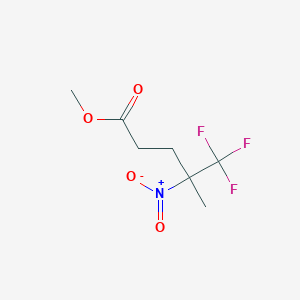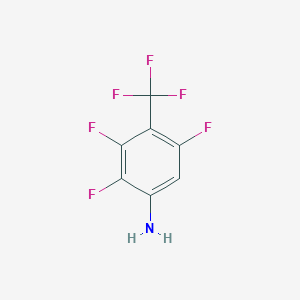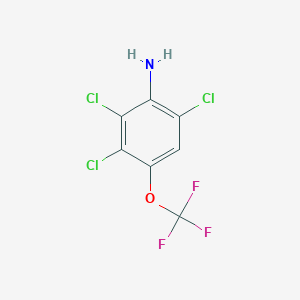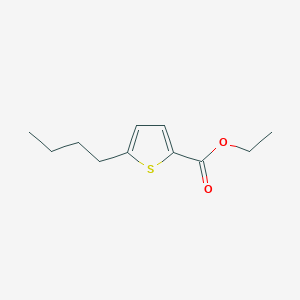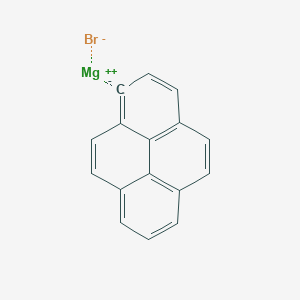
Pyren-1-ylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyren-1-ylmagnesium bromide is a chemical compound with the formula C16H9BrMg. It is typically available as a 0.25 M solution in 2-Methyltetrahydrofuran (2-MeTHF) .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrene moiety (a polycyclic aromatic hydrocarbon composed of four fused benzene rings) bonded to a magnesium bromide group . The exact three-dimensional structure would require more detailed spectroscopic analysis to determine.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a molecular weight of 305.4561 . As a Grignard reagent, it is highly reactive and sensitive to moisture and air.Safety and Hazards
Wirkmechanismus
Target of Action
Pyren-1-ylmagnesium bromide is an organometallic compound . It is typically used as a Grignard reagent in organic synthesis . The primary targets of this compound are typically carbon-containing compounds, particularly those with electrophilic carbon atoms .
Mode of Action
As a Grignard reagent, this compound acts as a nucleophile, attacking electrophilic carbon atoms in various organic compounds . This leads to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction it is used in. As a Grignard reagent, it is involved in many types of organic synthesis reactions, each of which may involve different biochemical pathways .
Pharmacokinetics
It is primarily used in laboratory settings for chemical reactions .
Result of Action
The result of this compound’s action is the formation of new organic compounds via the creation of new carbon-carbon bonds . The exact molecular and cellular effects would depend on the specific compounds being synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and air, undergoing hydrolysis or oxidation reactions when exposed to these conditions . Therefore, it is typically used under anhydrous and inert atmosphere conditions .
Biochemische Analyse
Biochemical Properties
Pyren-1-ylmagnesium bromide can participate in biochemical reactions as a Grignard reagent . It can interact with various biomolecules, including enzymes and proteins, through its magnesium ion. Magnesium is the second most abundant cation in mammalian cells and is essential for numerous cellular processes including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities .
Cellular Effects
The effects of this compound on cells are largely due to its magnesium ion. Magnesium is physiologically linked to cell growth, differentiation, energy metabolism, and cell death . It plays a pivotal role in diverse immune responses by participating in multiple mechanisms
Molecular Mechanism
It is known that the compound can participate in organic reactions as a Grignard reagent . In these reactions, the magnesium atom in this compound can form a bond with a carbon atom in another molecule, leading to the formation of a new carbon-carbon bond .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are influenced by factors such as moisture and air exposure . The compound is relatively stable under dry and oxygen-free conditions, but it can undergo hydrolysis or oxidation reactions when exposed to moisture or air
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that magnesium, a component of this compound, plays crucial roles in various biological processes, and its deficiency can lead to temporary or long-term immune dysfunction .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its magnesium ion. Magnesium is a key player in many metabolic processes, including the regulation of enzymatic activities, channel openings, DNA/RNA stability, and cellular stress .
Transport and Distribution
It is known that magnesium, a component of this compound, can be transported by certain bacterial proteins related to the SLC11/NRAMP family .
Subcellular Localization
It is known that magnesium, a component of this compound, plays critical roles in various subcellular compartments
Eigenschaften
IUPAC Name |
magnesium;1H-pyren-1-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9.BrH.Mg/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYHAVMIFMSVFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=[C-]C=CC(=C43)C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
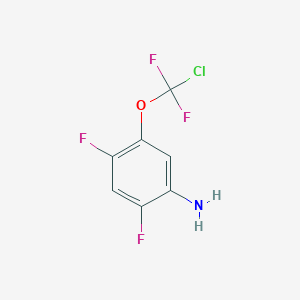

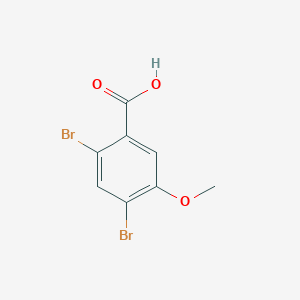
![7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B6296637.png)
